![molecular formula C10H17NO2 B2493724 Methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate CAS No. 2243508-75-8](/img/structure/B2493724.png)
Methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, an approach to synthesize a conformationally restricted γ-aminobutyric acid (GABA) analogue was developed . The eight-step sequence relied on the reaction of 2,3-bis (chloromethyl)pyridine and a C1-binucleophile and the catalytic reduction of the pyridine ring as the key steps .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name. It is a pyridine derivative with a carboxylate functional group attached to a methyl group .Scientific Research Applications
Medicinal Chemistry and Drug Development
The pyrazolo[3,4-b]pyridine scaffold, derived from EN300-6488908, offers exciting prospects for drug discovery. Researchers have investigated its pharmacological activities, including antibacterial, antiviral, antifungal, and antitumor effects . By modifying the substituents on this core structure, scientists can design novel compounds with specific biological targets. For instance, the fusion of pyrazolopyridines has led to promising drug candidates.
Catalysis and Green Chemistry
Amorphous carbon-supported sulfonic acid (AC-SO3H) has been employed as a solid catalyst for synthesizing pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline . This catalytic system offers advantages such as low cost, non-toxicity, and operational simplicity. Researchers continue to explore its applications in green chemistry.
Future Directions
properties
IUPAC Name |
methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)10-5-2-4-8(10)11-7-3-6-10/h8,11H,2-7H2,1H3/t8-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBLUEAHTWJGPB-SCZZXKLOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC1NCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CCC[C@H]1NCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate |
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